![molecular formula C19H24ClF3N6O2S B2998179 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine CAS No. 2097935-27-6](/img/structure/B2998179.png)
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine” is a complex organic molecule. It contains a trifluoromethylpyridine (TFMP) group, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The TFMP group is characterized by the presence of a fluorine atom and a pyridine in its structure .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a pyridine ring, a piperazine ring, and an imidazole ring, all connected by various functional groups. The trifluoromethyl group (-CF3) is attached to the pyridine ring, and the imidazole ring is sulfonylated and connected to the piperazine ring .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antimalarial Activity
Compounds featuring sulfonamide and amide derivatives of piperazine, incorporating moieties similar to the chemical structure , have been synthesized and screened for in vitro antimicrobial activity against both gram-positive and gram-negative bacteria, as well as for antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016). This suggests potential research applications in developing new antimicrobial agents.
Antidiabetic Drugs Discovery
A series of triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, aiming to develop them as anti-diabetic medications. The compounds demonstrated significant antioxidant and insulinotropic activity, indicating their potential as novel antidiabetic drugs (Bindu, Vijayalakshmi, & Manikandan, 2019).
Anticancer Activity
A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Some of these compounds showed significant activity, highlighting their potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Neuropharmacological Activity
Compounds incorporating the piperazine moiety have been studied for their potential neuropharmacological activities, including acting as dopamine D-2 and serotonin 5-HT2 antagonists. Such activities suggest possible applications in developing treatments for neurological and psychiatric disorders (Perregaard, Arnt, Bogeso, Hyttel, & Sanchez, 1992).
Antifungal Activity
The novel combination of 1,2,3-triazoles, piperidines, and thieno pyridine rings was reported for their antifungal activity, particularly against Aspergillus flavus and Aspergillus niger. This suggests the compound's structural framework might offer a basis for developing new antifungal agents (Darandale, Mulla, Pansare, Sangshetti, & Shinde, 2013).
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferase , and show activity towards the ribosomal s6 kinase p70S6Kβ (S6K2) .
Mode of Action
It’s known that trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Biochemical Pathways
It’s known that tfmp derivatives have a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
Pharmacokinetics
It’s known that the presence of a fluorine atom and a carbon-containing pyridine in tfmp derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Action Environment
It’s known that the demand for tfmp derivatives has been increasing steadily in the last 30 years .
Eigenschaften
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClF3N6O2S/c1-26-12-17(25-13-26)32(30,31)29-4-2-15(3-5-29)27-6-8-28(9-7-27)18-16(20)10-14(11-24-18)19(21,22)23/h10-13,15H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLLHGSAFLCYJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClF3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide](/img/structure/B2998097.png)
![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2998099.png)
![3-(4-chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2998100.png)
![1-phenyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2998103.png)
![3'-(3-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2998104.png)
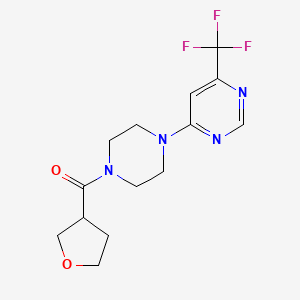
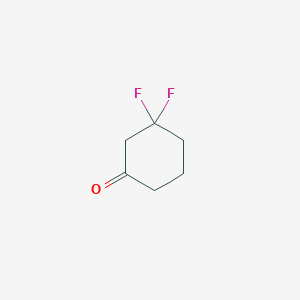
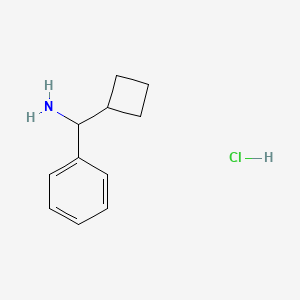
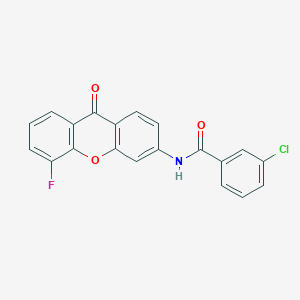

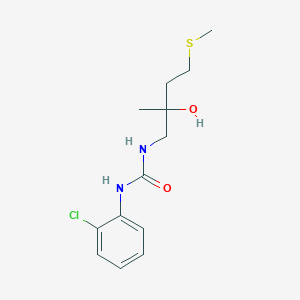

![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)phenoxy]propanoic acid](/img/structure/B2998116.png)
